![molecular formula C10H18N6O2 B2658137 Tert-butyl 3-amino-3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate CAS No. 2378503-23-0](/img/structure/B2658137.png)
Tert-butyl 3-amino-3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate
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Description
Tert-butyl 3-amino-3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug synthesis and development. This compound is a tetrazole derivative that contains an amino acid ester, making it a valuable building block for the synthesis of various biologically active molecules.
Scientific Research Applications
- Tert-butyl 3-amino-3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate can serve as a precursor for synthesizing other compounds. For instance, it has been used in the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate . This compound was prepared from Boc-tetramic acid and benzylidenemalononitrile using bifunctional noncovalent organocatalysts.
- In vitro studies have suggested that a related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (referred to as the M4 compound), acts as both a β-secretase inhibitor and an acetylcholinesterase inhibitor. It prevents the aggregation of amyloid beta peptide (Aβ) and the formation of fibrils (fAβ) from Aβ 1-42 .
- Tert-butyl 3-amino-3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate can be used as a versatile intermediate in synthetic pathways. For example, it can be transformed into 3,5-diamino-pyrazole derivatives, which have applications in various chemical processes .
- Although not directly related to this specific compound, tert-butyl-protected amino acid ionic liquids have been studied for their potential in green chemistry applications. These ionic liquids combine the properties of amino acids and ionic liquids, making them interesting candidates for various reactions .
Organocatalysis and Synthesis
Alzheimer’s Disease Research
Synthetic Intermediates
Ionic Liquids and Green Chemistry
properties
IUPAC Name |
tert-butyl 3-amino-3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N6O2/c1-9(2,3)18-8(17)16-5-4-10(11,6-16)7-12-14-15-13-7/h4-6,11H2,1-3H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDKJZMHTDSZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=NNN=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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